molecular formula C7H12O2 B084579 1-Penten-3-yl Acetate CAS No. 10500-11-5

1-Penten-3-yl Acetate

Cat. No. B084579
CAS RN: 10500-11-5
M. Wt: 128.17 g/mol
InChI Key: MRLKTTBPWZXARX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Penten-3-yl acetate and related compounds involves several key methodologies, including the use of 1,3-diene systems derived from E-2-Penten-4-yn-1-ol through lithium amide-induced alkylation and cuprous iodide catalyzed Grignard coupling reactions (Yadav, Deshpande, & Reddy, 1989). Additionally, the synthesis of unsaturated compounds like 1-Penten-3-yl acetate can also involve reactions of 1-propynyl radicals with ethylene, leading to the formation of 1-penten-3-yne, showcasing the complexity and versatility of synthetic strategies in creating this compound (He, Zhao, Thomas, Galimova, Mebel, & Kaiser, 2019).

Molecular Structure Analysis

The molecular structure of 1-Penten-3-yl acetate is crucial for understanding its reactivity and properties. The structure has been studied through various spectroscopic methods, providing insights into its conformation and electronic distribution. However, specific detailed studies focusing solely on the molecular structure of 1-Penten-3-yl acetate were not highlighted in the recent literature, indicating a potential area for further research.

Chemical Reactions and Properties

1-Penten-3-yl acetate participates in a variety of chemical reactions, reflecting its versatile reactivity profile. For instance, its radical intermediates, such as 1-penten-3-yl radicals, are involved in decomposition and isomerization reactions, crucial for understanding its behavior in combustion systems and synthetic applications (Tsang, 2006).

Physical Properties Analysis

The physical properties of 1-Penten-3-yl acetate, such as boiling point, melting point, and solubility, are essential for its handling and application in various chemical processes. While specific details on these properties were not directly found in the queried literature, such information is typically determined through standard experimental procedures in physical chemistry.

Chemical Properties Analysis

The chemical properties of 1-Penten-3-yl acetate, including its reactivity towards nucleophiles, electrophiles, and radicals, underpin its utility in organic synthesis. The compound's behavior in catalytic isomerization and its reactions with ethynylarenes to construct multisubstituted fluorene skeletons exemplify its chemical versatility (Wang, Yan, Zhong, & Liang, 2012).

Scientific Research Applications

  • Specific Scientific Field : Plant Pathology and Microbiology .
  • Summary of the Application : 1-Penten-3-yl Acetate is involved in the synthesis of Pentyl Leaf Volatiles (PLVs), which play a crucial role in plant resistance to diseases such as Anthracnose Leaf Blight . PLVs are a group of LOX-derived volatiles that share structural similarity to Green Leaf Volatiles (GLVs), but are differentially metabolized .
  • Methods of Application or Experimental Procedures : The study utilized PLV-deficient mutants of maize and Arabidopsis and exogenous PLV applications to elucidate the biosynthetic order of individual PLVs . They measured PLVs and GLVs after tissue disruption of leaves by two popular methods of volatile elicitation, wounding and freeze-thawing .
  • Results or Outcomes : The study found that PLVs can facilitate pathogen resistance through induction of select oxylipins . In response to 1-penten-3-ol and 3-pentanol, 1-penten-3-one and 3-pentanone appeared more readily synthesized by Arabidopsis .

properties

IUPAC Name

pent-1-en-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-7(5-2)9-6(3)8/h4,7H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLKTTBPWZXARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336240
Record name 1-Penten-3-yl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Penten-3-yl Acetate

CAS RN

10500-11-5
Record name 1-Penten-3-yl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Penten-3-yl Acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The above pentene derivative (9.0 g, 25 mmols) and acetic anhydride (3.0 g, 30 mmols) are dissolved in ether (200 ml), followed by dropwise adding pyridine (5 ml), while stirring the solution under ice cooling, stirring the reaction liquid under ice cooling for one hour, elevating the temperature up to room temperature, stirring for 3 hours, pouring the reaction mixture into ice water after completion of the reaction, extracting with toluene (150 ml), washing the organic layer with water, drying over anhydrous magnesium sulfate and concentrating under reduced pressure to obtain 5-(4-(4-propylphenyl)phenyl)cyclohexyl)-3-acetyloxy-1-pentene pale yellow oil.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AF Barrero, EJ Alvarez-Manzaneda, R Chahboun… - Tetrahedron, 2000 - Elsevier
… Synthesis of 4-(3′-tert-butyldimethylsilyloxy-2′,2′-dimethyl-6′-methylene)cyclohexyl-3-methyl-1-penten-3-yl acetate (36). Acetic anhydride (1 ml), triethylamine (2 ml) and …
Number of citations: 24 www.sciencedirect.com
Z Lu, S Ma - Angewandte Chemie International Edition, 2008 - Wiley Online Library
Metal‐catalyzed enantioselective allylation, which involves the substitution of allylic metal intermediates with a diverse range of different nucleophiles or S N 2′‐type allylic substitution, …
Number of citations: 345 onlinelibrary.wiley.com
Y Hirata, S Nakamura, N Watanabe… - … A European Journal, 2006 - Wiley Online Library
A carbonyl ylide cycloaddition approach to the squalene synthase inhibitors zaragozic acids A and C is described. The carbonyl ylide precursor 8 was synthesized starting from di‐tert‐…
J Nowicki, J Kula, D Hammad - Flavour and fragrance journal, 2002 - Wiley Online Library
The examples of structure–odour analogy as described in the literature were followed to obtain new furan analogues of linalool and the products of its Claisen rearrangement. The …
Number of citations: 5 onlinelibrary.wiley.com

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